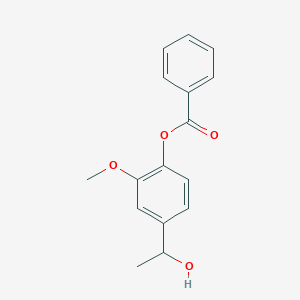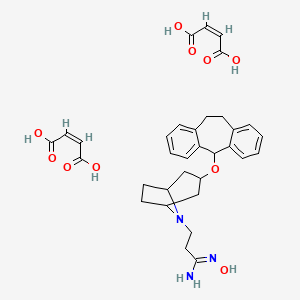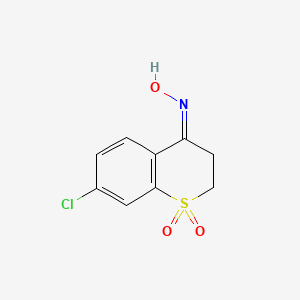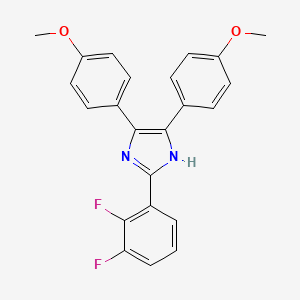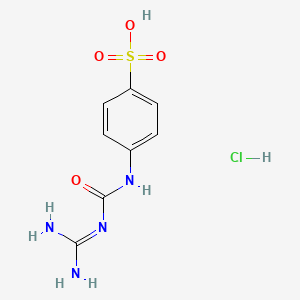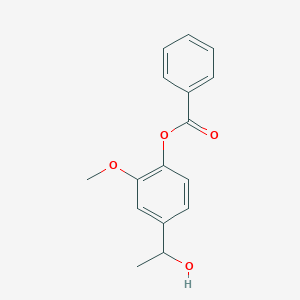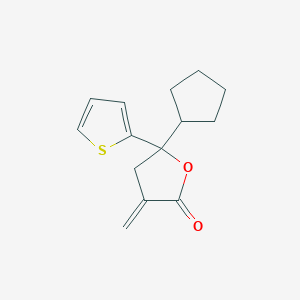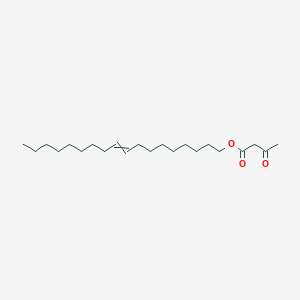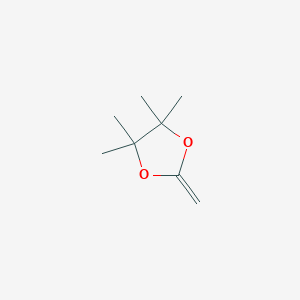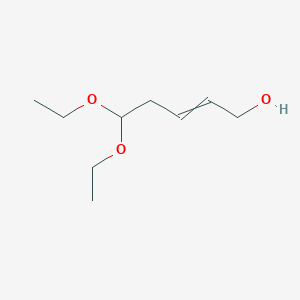![molecular formula C12H12N2O7 B14460920 N-[(4-Nitrophenyl)acetyl]-L-aspartic acid CAS No. 70539-45-6](/img/structure/B14460920.png)
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring with a nitro group and an acetyl group attached to an L-aspartic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]-L-aspartic acid typically involves the reaction of 4-nitrophenylacetic acid with L-aspartic acid under specific conditions. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-nitrophenylacetic acid and the amino group of L-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted nitrobenzene derivatives.
Applications De Recherche Scientifique
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-Nitrophenyl)acetyl]-L-aspartic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. The pathways involved in its action include oxidative stress and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid can be compared with other similar compounds such as:
4-Nitrophenylacetic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
N-[(4-Nitrophenyl)acetyl]-L-glutamic acid: Similar structure but with a glutamic acid moiety instead of aspartic acid, leading to different biological activities.
4-Nitrophenylalanine: Contains a phenylalanine moiety and has distinct applications in peptide synthesis and enzyme studies.
Propriétés
Numéro CAS |
70539-45-6 |
|---|---|
Formule moléculaire |
C12H12N2O7 |
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
(2S)-2-[[2-(4-nitrophenyl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H12N2O7/c15-10(13-9(12(18)19)6-11(16)17)5-7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,15)(H,16,17)(H,18,19)/t9-/m0/s1 |
Clé InChI |
YRONLHYSTHKATF-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



